1-[5-Bromo-2-(methylamino)phenyl]ethanone
Overview
Description
1-[5-Bromo-2-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a methylamino group at the 2-position of the phenyl ring, with an ethanone group attached to the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[5-Bromo-2-(methylamino)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the bromination of 2-(methylamino)acetophenone using bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions typically require controlled temperatures to ensure selective bromination at the 5-position of the phenyl ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
1-[5-Bromo-2-(methylamino)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[5-Bromo-2-(methylamino)phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methylamino group play crucial roles in its reactivity and biological activity . The compound may interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[5-Bromo-2-(methylamino)phenyl]ethanone can be compared with other similar compounds such as:
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound has a similar bromine substitution but differs in the presence of a methoxy group and an adamantane structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-bromo-2-(methylamino)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGPWSKNIEDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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